molecular formula C19H21N3O7S B3298564 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-05-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3298564
CAS No.: 897612-05-4
M. Wt: 435.5 g/mol
InChI Key: BZZCNNMKRHJHQS-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline core, methanesulfonyl group, and a dimethoxy-nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. The final step involves coupling the tetrahydroquinoline derivative with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for the Pictet-Spengler reaction and automated systems for sulfonylation and coupling steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group and nitrobenzamide moiety are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of a tetrahydroquinoline core with methanesulfonyl and dimethoxy-nitrobenzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-7-6-12-5-4-8-21(15(12)9-13)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZCNNMKRHJHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

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